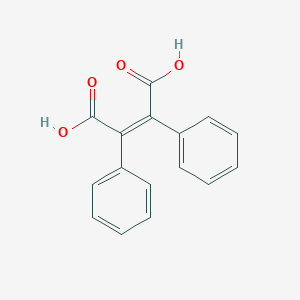

2,3-Diphenyl-2-butenedioic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12O4 |

|---|---|

Molecular Weight |

268.26 g/mol |

IUPAC Name |

(Z)-2,3-diphenylbut-2-enedioic acid |

InChI |

InChI=1S/C16H12O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H,(H,17,18)(H,19,20)/b14-13- |

InChI Key |

QQCYMGFLVZNQQO-YPKPFQOOSA-N |

SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)O)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C(=O)O)/C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthetic Pathways to 2,3-Diphenyl-2-butenedioic Acid

Direct methods focus on the formation of the carbon-carbon double bond and the introduction of the phenyl and carboxylic acid functionalities in a concerted or sequential manner.

The geometric isomers of this compound, the cis (maleic acid derivative) and trans (fumaric acid derivative), exhibit distinct physical and chemical properties. Consequently, stereoselective synthesis is crucial for obtaining the desired isomer. The cis-isomer, also known as 2,3-diphenylmaleic acid, can be synthesized from 2,3-diphenylmaleic anhydride (B1165640). google.com The spatial arrangement of the carboxyl groups in the cis isomer facilitates intramolecular reactions, such as the formation of a cyclic anhydride upon heating. vaia.com In contrast, the trans isomer requires more energy to undergo similar cyclization reactions due to the greater distance between the carboxyl groups. vaia.com Modern synthetic methods for constructing 1,3-dienes often employ stereoselective techniques that could be adapted for the synthesis of specific isomers of this compound. nih.gov

Transition metal catalysis offers a powerful tool for the formation of carbon-carbon bonds, and such reactions can be employed in the synthesis of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the synthesis of arylated alkenes. beilstein-journals.orgnih.gov Methodologies like the Heck reaction or Suzuki coupling could potentially be adapted to couple phenyl-containing precursors with a suitable four-carbon backbone. nih.gov Furthermore, transition metals like rhodium have been utilized in C-H functionalization reactions involving ketenes, which could serve as a pathway to butenedioic acid derivatives. researchgate.netmdpi.com The choice of catalyst and ligands is critical in controlling the regioselectivity and stereoselectivity of these reactions. acs.org

A potential, though not directly reported, strategy could involve the dimerization of a phenyl-containing carbenoid or a related reactive intermediate, catalyzed by a transition metal. Such reactions are known to form carbon-carbon double bonds.

Alternative, though less common, pathways for the direct formation of the this compound scaffold may exist. One conceptual approach could involve the reaction of benzil (B1666583) with a suitable reagent to form the desired butenedioic acid framework. For instance, the synthesis of 2,3-diphenylquinoxaline (B159395) involves the reaction of o-phenylenediamine (B120857) with benzil. slideshare.netijiset.com While this leads to a different heterocyclic system, it demonstrates the reactivity of benzil as a precursor to a 2,3-diphenyl substituted four-carbon unit. Additionally, novel synthetic routes for related compounds, such as 2,3-diarylbuta-1,3-dienes, have been developed via the self-coupling of acetophenones, which could potentially be adapted. researchgate.netresearchgate.net

Synthesis via Precursor Functionalization and Transformation

This approach involves the synthesis of a molecule that already contains the basic carbon skeleton of this compound, followed by chemical modifications to introduce the carboxylic acid functionalities.

A common and practical method for obtaining this compound is through the hydrolysis of its corresponding esters. The diester can be synthesized first, and subsequent hydrolysis, typically under acidic or basic conditions, cleaves the ester groups to yield the dicarboxylic acid. routledge.com For example, the hydrolysis of methyl 2,4,6-trimethylbenzoate (B1236764) is noted to be unusually slow, a factor that should be considered when planning such a synthesis. vaia.com The use of strong acids like sulfuric acid can facilitate the hydrolysis of esters. google.com Enzymatic hydrolysis, catalyzed by lipases, presents a greener alternative for polyester (B1180765) synthesis and could potentially be applied to the hydrolysis of the corresponding esters of this compound. mdpi.com The mechanism of acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. researchgate.net

Table 1: Synthetic Strategies for this compound

| Strategy | Description | Key Intermediates/Reagents | Relevant Concepts |

| Direct Synthesis | Formation of the butenedioic acid backbone and introduction of substituents in one or few steps. | Phenyl-containing precursors, suitable four-carbon synthons, transition metal catalysts. | Stereoselectivity, Transition Metal Catalysis, C-H Activation. |

| Precursor Functionalization | Synthesis of a precursor molecule followed by transformation to the final diacid. | Esters of this compound, hydrolytic reagents (acids, bases, enzymes). | Hydrolysis, Protecting Group Chemistry. |

While not a direct synthesis of the diacid itself, dimerization of carbenoid intermediates can lead to the formation of the core 2,3-diphenyl-2-butene (B8567033) skeleton. For example, manganese-catalyzed C-H alkylation via carbenoid insertion has been demonstrated as a method for C-C bond formation. researchgate.net Conceptually, a phenyl-substituted carbene or carbenoid could undergo dimerization to form a 2,3-diphenyl-2-butene derivative, which could then be further oxidized to yield the desired dicarboxylic acid. This approach, however, is more speculative and would require significant methodological development.

Reactions Utilizing Aryldiazo Esters with Catalytic Systems

The use of aryldiazo esters in the presence of transition metal catalysts offers a powerful method for the formation of carbon-carbon bonds. While direct synthesis of this compound from aryldiazo esters is not extensively documented, analogous reactions provide a strong basis for its potential synthesis. Rhodium and gold catalysts are particularly effective in activating diazo compounds for various transformations. rsc.orgrsc.orgacs.org

Rhodium(II) carboxylates are well-known catalysts for the reactions of diazo compounds. rsc.orgnih.gov A plausible strategy for the synthesis of this compound derivatives could involve the rhodium-catalyzed decomposition of an aryldiazo ester, such as ethyl 2-phenyl-2-diazoacetate, which would generate a rhodium carbene intermediate. lookchem.com This highly reactive intermediate could then, in principle, dimerize to form the desired diethyl 2,3-diphenyl-2-butenedioate.

Another potential route involves the reaction of a pre-formed alkyne with a diazo compound. For example, the rhodium-catalyzed reaction of diphenylacetylene (B1204595) with a dicarboalkoxy diazo compound could theoretically yield the corresponding this compound ester. researchgate.net Such reactions often proceed through the formation of a metal-bound carbene that subsequently reacts with the alkyne. nih.gov

Gold catalysts have also emerged as powerful tools in carbene chemistry. acs.org Cationic gold catalysts can activate aryldiazo esters to participate in cyclization and annulation reactions. lookchem.com While often employed in intramolecular reactions, the principles can be extended to intermolecular couplings under specific conditions. The reaction of an aryldiazo ester in the presence of a gold catalyst could lead to the formation of a gold carbene, which might undergo dimerization or reaction with another suitable substrate to form the butenedioic acid backbone.

A summary of relevant catalytic systems and their potential application is presented in the table below.

| Catalyst System | Diazo Compound Precursor | Potential Reaction Type | Potential Product |

| Rhodium(II) Carboxylates | Ethyl 2-phenyl-2-diazoacetate | Carbene Dimerization | Diethyl 2,3-diphenyl-2-butenedioate |

| Rhodium(III) Complexes | Aryldiazo ester & Diphenylacetylene | Alkyne Cyclopropenation/Rearrangement | Diethyl 2,3-diphenyl-2-butenedioate |

| Gold(I) or Gold(III) Complexes | Aryldiazo ester | Carbene Dimerization/Coupling | Diethyl 2,3-diphenyl-2-butenedioate |

Modern Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic organic chemistry have focused on the development of more efficient, selective, and environmentally benign methods. For a molecule like this compound, this translates to the exploration of chiral synthesis and the incorporation of green chemistry principles.

Chiral Synthesis and Enantioselective Routes

The tetrasubstituted double bond in this compound presents a plane of chirality, and its derivatives can exist as enantiomers if the substitution pattern allows. The development of enantioselective syntheses to access specific stereoisomers is a significant area of research, particularly for applications in pharmaceuticals and materials science. wikipedia.org

One of the primary approaches to enantioselective synthesis is the use of chiral catalysts. wikipedia.org While a direct enantioselective synthesis of this compound is not prominently reported, related enantioselective transformations provide a blueprint. For instance, the enantioselective synthesis of α-amino acids and their derivatives has been achieved with high efficiency using chiral catalysts. rsc.orgmdpi.comnih.govnih.gov These methods often involve the use of a chiral ligand complexed to a metal center, which then directs the stereochemical outcome of the reaction.

A potential strategy for the chiral synthesis of this compound derivatives could involve the asymmetric hydrogenation of a corresponding acetylenic precursor using a chiral catalyst. Alternatively, a chiral auxiliary approach could be employed, where a chiral molecule is temporarily incorporated into the substrate to direct the stereoselective formation of the desired product, after which the auxiliary is removed. smolecule.com The synthesis of axially chiral diaryl ethers using chiral phosphoric acid catalysts also demonstrates the potential for creating stereogenic axes in diaryl systems, a principle that could be adapted to the synthesis of atropisomeric derivatives of this compound. snnu.edu.cnrsc.org

The table below summarizes potential strategies for the chiral synthesis of this compound derivatives.

| Chiral Strategy | Description | Potential Application |

| Enantioselective Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. wikipedia.org | Asymmetric hydrogenation of a diphenylbutynedioic acid derivative using a chiral rhodium or ruthenium catalyst. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Attachment of a chiral alcohol to the carboxylic acid groups to form chiral esters, followed by a diastereoselective reaction and subsequent removal of the auxiliary. |

| Chiral Pool Synthesis | Utilization of a readily available chiral starting material from nature. wikipedia.org | While less direct, a complex multi-step synthesis could potentially start from a chiral precursor. |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. diva-portal.org The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly methods.

One key principle of green chemistry is the use of alternative energy sources to drive reactions. Sonication, or the use of ultrasound, has been shown to accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions in the synthesis of related heterocyclic compounds like 2,3-diphenylquinoxaline. ijiset.comajrconline.orgresearchgate.net This technique could potentially be applied to the synthesis of this compound to achieve shorter reaction times and higher efficiency. researchgate.net

The choice of solvent is another critical aspect of green chemistry. The use of greener solvents, such as water or ethanol (B145695), or performing reactions under solvent-free conditions can significantly reduce the environmental impact of a synthesis. cmu.ac.th The synthesis of succinic acid derivatives, which share the butanedioic acid backbone, has been achieved using greener methods, including the use of bio-based catalysts and microwave irradiation. cmu.ac.thijert.org These approaches minimize the use of volatile organic compounds and can lead to cleaner reaction profiles.

Furthermore, the use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. The development of bio-based catalysts, such as succinic acid itself acting as a catalyst in certain reactions, highlights the potential for creating self-sustaining and environmentally benign synthetic cycles. cmu.ac.th The production of succinic acid from renewable biomass sources is also a well-established green process, providing a sustainable source for related butanedioic acid structures. researchgate.netbohrium.combohrium.com

The following table outlines the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Alternative Energy Sources | Use of ultrasound (sonication) or microwave irradiation. ijiset.comijert.org | Faster reaction times, increased yields, and milder reaction conditions. |

| Safer Solvents and Conditions | Use of water, ethanol, or solvent-free reactions. cmu.ac.th | Reduced environmental pollution and improved safety. |

| Catalysis | Use of recyclable, non-toxic, or bio-based catalysts. cmu.ac.thbohrium.com | Increased atom economy, reduced waste, and enhanced sustainability. |

| Renewable Feedstocks | Deriving starting materials from biomass. researchgate.netbohrium.com | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Derivatives and Analogues in Academic Research

Ester Derivatives of 2,3-Diphenyl-2-butenedioic Acid

Esterification of this compound has been a key area of investigation, leading to the development of various dialkyl and silylated ester analogues.

The synthesis of dialkyl esters of this compound, such as the diethyl ester, can be achieved through the direct esterification of the corresponding acid. evitachem.com For instance, meso-2,3-diphenylsuccinic acid can be heated with ethanol (B145695) in the presence of a catalyst like sulfuric acid to yield meso-2,3-diphenyl-succinic acid diethyl ester. evitachem.com The methyl esters of meso-, racemic-, and optically active diphenylsuccinic acids have been synthesized and characterized by their distinct melting points. zenodo.org

The reactivity of these dialkyl esters is a subject of ongoing research, with potential applications in organic synthesis as building blocks for more complex molecules. evitachem.com For example, diethyl-(Z)-2-(5,7-diphenyl-1,3,4-oxadiazepin-2-yl)-2-butenedioate has been synthesized in a one-pot, three-component reaction. researchgate.net

Table 1: Melting Points of Diphenylsuccinic Acid Methyl Esters

| Compound | Melting Point (°C) |

| meso-Diphenylsuccinic acid methyl ester | 218.5-219.5 |

| r-Diphenylsuccinic acid methyl ester | 173.5-174 |

| Active Diphenylsuccinic acid methyl ester | 165-166 |

Data sourced from Zenodo. zenodo.org

Silylated ester analogues of this compound have also been synthesized and studied. These include bis(trimethylsilyl) esters, which are derivatives of maleic acid. nist.gov Another example is bis(trimethylsilyl) (Z)-2,3-bis(trimethylsilyloxy)but-2-enedioate. nih.gov The introduction of bulky silyl (B83357) groups, such as the tert-butyldimethylsilyl (TBDMS) group, has also been explored, leading to compounds like 2-Butenedioic acid, (E)-, 2TBDMS derivative. nist.gov

Table 2: Silylated Ester Analogues of 2-Butenedioic Acid

| Compound Name | Molecular Formula |

| 2-Butenedioic acid, (Z)-, bis(trimethylsilyl) ester | C10H20O4Si2 |

| bis(trimethylsilyl) (Z)-2,3-bis(trimethylsilyloxy)but-2-enedioate | C16H36O6Si4 |

| 2-Butenedioic acid, (E)-, 2TBDMS derivative | C16H32O4Si2 |

Data sourced from NIST WebBook nist.govnist.gov and PubChem. nih.gov

Amide and Imide Derivatives

The exploration of amide and imide derivatives has further expanded the chemical space of this compound analogues.

Research into butanedioic acid diamide (B1670390) structures has revealed interesting synthetic pathways. For example, 2,3-di(non-linear-alkyl)succinic acids can be prepared from 2,3-di(non-linear-alkyl)-2-cyanosuccinate compounds through hydrolysis and decarboxylation. google.com

Pyrrole-2,5-dione derivatives, also known as maleimide (B117702) analogues, represent a significant class of compounds derived from butenedioic acid. The synthesis of 3,4-diphenyl-1H-pyrrole-2,5-dione has been documented. mdpi.com The synthesis of various N-substituted 1H-pyrrole-2,5-dione derivatives has been achieved through the reaction of anhydrides with appropriate amines or other nitrogen-containing compounds. ekb.eg For instance, 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione can be synthesized from 4-acetyl aniline (B41778) and 3,4-dichlorofuran-2,5-dione. ekb.eg The synthesis of 2-oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid has also been reported. rroij.com

Saturated Analogues: Research on 2,3-Diphenylsuccinic Acid and its Esters

The saturated analogue, 2,3-diphenylsuccinic acid, and its esters have been subjects of considerable research. This compound exists as a racemic mixture of two enantiomers. ontosight.ai The synthesis of racemic-2,3-diphenylbutanedioic acid can be accomplished through the reaction of benzaldehyde (B42025) with sodium cyanide and acetic anhydride (B1165640), followed by hydrolysis and acidification. ontosight.ai The resolution of this racemic mixture into its individual enantiomers is a key area of study in stereochemistry. ontosight.ai

The esters of 2,3-diphenylsuccinic acid are also of interest. As mentioned earlier, the diethyl ester of the meso form is a known compound. evitachem.com The differing solubilities of the salts of the d- and l- forms of diphenylsuccinic acid provide a method for their separation. zenodo.org

Other Phenyl-Substituted Butenedioic Acid Analogues

In the realm of academic research, the structural framework of this compound has inspired the investigation of a diverse array of other phenyl-substituted butenedioic acid analogues. These compounds, which feature various substitutions on the phenyl rings or modifications of the carboxylic acid groups, have been synthesized and studied for their unique chemical properties and potential applications. Research in this area has explored how different substituents on the phenyl group influence the electronic and steric nature of the molecule, leading to a broad spectrum of reactivity and functionality.

The synthesis of these analogues often involves well-established chemical transformations. For instance, N-phenylmaleimides bearing different substituents on the phenyl ring can be readily prepared by reacting the appropriately substituted aniline with maleic anhydride. This reaction proceeds via an N-phenylmaleamic acid intermediate which then cyclizes to the maleimide. ucl.ac.be This synthetic route has been utilized to create a library of N-(alkylphenyl)maleimides, N-(alkoxyphenyl)maleimides, and N-(halogenophenyl)maleimides. ucl.ac.be

Another important class of analogues are the esters of phenyl-substituted butenedioic acids. For example, diphenyl and other diaryl esters of (2E)-2-butenedioic acid (fumaric acid) have been synthesized. mdpi.com The general procedure for the synthesis of symmetrical diaryl esters involves the reaction of fumaryl (B14642384) chloride with the corresponding phenol (B47542) in the presence of a base like triethylamine. mdpi.com Unsymmetrical esters, such as methyl phenyl esters of (2E)-2-butenedioic acid, can also be prepared through a multi-step process. mdpi.com

The reactivity of phenyl-substituted butenedioic acid analogues has been a subject of considerable interest. Phenylmaleic anhydride, a key precursor, undergoes various reactions to yield more complex structures. For example, it can react with thienyl or furyl allylamines in an intramolecular Diels-Alder (IMDA) reaction to form fused tricyclic systems. iucr.org Furthermore, the anodic oxidation of phenylmaleic acid has been shown to produce phenylacetylene, demonstrating a unique electrochemical transformation. srce.hr

In materials science, polymers derived from phenylmaleic anhydride have been synthesized and their properties investigated. These polymers can be created through Friedel-Crafts alkylation reactions, and their functional groups make them suitable for applications such as the adsorption of heavy metal ions. tandfonline.com

The table below summarizes some of the researched phenyl-substituted butenedioic acid analogues and their key findings in academic research.

| Compound Name | Substituent(s) | Research Focus | Key Findings |

| N-(alkylphenyl)maleimides | Methyl, ethyl, heptyl groups on the phenyl ring | Monoglyceride Lipase (MGL) Inhibition | Showed MGL inhibition with IC50 values in the micromolar range. ucl.ac.be |

| N-(alkoxyphenyl)maleimides | Methoxy, ethoxy, propoxy groups on the phenyl ring | Monoglyceride Lipase (MGL) Inhibition | Exhibited MGL inhibition with IC50 values in the micromolar range. ucl.ac.be |

| N-(halogenophenyl)maleimides | Fluoro, chloro, bromo, iodo groups on the phenyl ring | Monoglyceride Lipase (MGL) Inhibition | Demonstrated MGL inhibition, with the size of the halogen having little influence on the activity. ucl.ac.be |

| (2E)-2-Butenedioic acid, 1,4-diphenyl ester | Phenyl groups on both ester functionalities | Synthesis and Characterization | Synthesized and characterized as a derivative of dimethyl fumarate. mdpi.com |

| (2E)-2-Butenedioic acid, 1,4-bis(4-chlorophenyl) ester | 4-chlorophenyl groups on both ester functionalities | Heme Oxygenase-1 (HO-1) Induction | Identified as a potent inducer of HO-1. bohrium.com |

| Phenylmaleic anhydride polymers | Phenylmaleic anhydride monomer | Heavy Metal Adsorption | Showed good adsorption capacity for certain heavy metal ions. tandfonline.com |

| (3aSR,4RS,4aRS,7aSR)-5-oxothieno[2,3-f]isoindole-4-carboxylic acid | Product of phenylmaleic anhydride reaction | Synthesis and Structural Analysis | Formed through an intramolecular Diels-Alder reaction of phenylmaleic anhydride. iucr.org |

These examples highlight the versatility of phenyl-substituted butenedioic acid analogues in academic research, spanning from medicinal chemistry to materials science and synthetic methodology.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.

¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. For 2,3-Diphenyl-2-butenedioic acid, the key signals correspond to the carboxylic acid protons, the phenyl group protons, and the various carbon atoms in the molecule.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid Carbonyl (C=O) | 165 - 175 |

| Olefinic Carbons (C=C) | 120 - 140 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the complete molecular structure, including connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations among the protons within each phenyl ring, confirming their individual spin systems. It is particularly useful for distinguishing between different stereochemical configurations by analyzing proton coupling patterns. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of which protons are attached to which carbons. For instance, the signals for the phenyl protons would show cross-peaks to their corresponding phenyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the phenyl protons to the olefinic carbons and the ipso-carbon of the other phenyl ring, confirming the connectivity of the phenyl groups to the central butenedioic acid core. This technique is invaluable when trying to differentiate between similar isomers. youtube.com

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, allowing for the verification of the atomic connectivity and the relative arrangement of the substituent groups. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is a standard method for identifying and quantifying volatile and semi-volatile compounds in a mixture. mdpi.com For a non-volatile compound like this compound, derivatization is often required to convert the carboxylic acid groups into more volatile esters (e.g., methyl or silyl (B83357) esters) prior to analysis. nist.govkemdikbud.go.id

The primary application of GC-MS in this context is to assess the purity of a sample. chromatographyonline.com The gas chromatogram will show a major peak corresponding to the derivatized target compound and smaller peaks for any impurities. The mass spectrometer then provides a mass spectrum for each separated component. By comparing the obtained mass spectrum with a library database (like the NIST or OCAD library), impurities can be identified. kemdikbud.go.idnih.gov The retention index from the GC analysis provides an additional layer of confirmation. nist.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the determination of the exact elemental composition of an ion, thereby confirming the molecular formula of the compound. youtube.com

The molecular formula of this compound is C₁₆H₁₂O₄. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass is 268.07356 Da.

HRMS analysis of the compound would be expected to yield a mass that matches this calculated value within a very small error margin (e.g., ± 5 ppm). This capability allows HRMS to distinguish between different molecular formulas that have the same nominal mass. For instance, HRMS data for related compounds have been used to confirm their elemental composition with high confidence. nih.govrsc.orgacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify the functional groups present in a compound. aua.gr

In the solid state, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This dimerization significantly influences the vibrational frequencies, particularly of the O-H and C=O groups. nih.gov

FTIR Spectroscopy: In the FTIR spectrum, the very broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer is expected to appear in the range of 2500–3300 cm⁻¹. The C=O stretching vibration of the dimerized carboxyl group typically gives a strong absorption band around 1700 cm⁻¹. Other characteristic peaks would include C=C stretching from the aromatic rings (around 1600 and 1450 cm⁻¹) and the central alkene bond, as well as C-H stretching and bending vibrations. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, often give strong Raman signals. The C=C double bond of the butenedioic acid backbone should also be Raman active. The C=O stretch is also observable, though typically weaker than in the IR spectrum. nih.govresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (Dimer) | 2500 - 3300 (broad) | FTIR |

| C-H Stretch | Aromatic | 3000 - 3100 | FTIR, Raman |

| C=O Stretch | Carboxylic Acid (Dimer) | ~1700 | FTIR (strong), Raman (weak) |

| C=C Stretch | Aromatic & Alkene | 1450 - 1620 | FTIR, Raman |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | FTIR |

X-ray Diffraction (XRD) and Crystallography

XRD studies on derivatives of butenedioic acid reveal how molecules pack in the crystal lattice. researchgate.net For dicarboxylic acids, the crystal structure is often dominated by intermolecular hydrogen bonds between the carboxylic acid groups, leading to the formation of dimers or extended chains. researchgate.net The phenyl groups in this compound will also influence the crystal packing through van der Waals interactions and potential π-π stacking interactions between the aromatic rings. The specific arrangement of molecules in the crystal defines the unit cell parameters and the space group. researchgate.net

The conformation of a molecule in the solid state is determined by a balance of intramolecular and intermolecular forces. nih.gov For this compound, the key conformational features include the orientation of the two phenyl rings and the two carboxylic acid groups relative to the central carbon-carbon double bond. The planarity of the molecule and the torsion angles between the different functional groups can be precisely determined from XRD data. researchgate.net It is not uncommon for flexible molecules to exhibit conformational polymorphism, where different crystalline forms contain different molecular conformers. nih.gov In some cases, a higher energy conformer may be stabilized in the crystal by more favorable intermolecular interactions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the presence of both phenyl rings and the carbon-carbon double bond, which are chromophores, results in characteristic UV absorptions. upenn.edu

The primary electronic transitions observed are typically π → π* transitions associated with the conjugated system of the phenyl rings and the butenedioic acid backbone. These transitions are usually strong and occur at specific wavelengths (λmax). The position and intensity of these absorption bands can be influenced by the solvent polarity. physchemres.org Additionally, n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, may also be observed, though they are typically weaker. upenn.edu Theoretical calculations can be used to predict the electronic transitions and compare them with experimental UV-Vis spectra. physchemres.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular structures and properties through the solution of the Schrödinger equation. For molecules like 2,3-Diphenyl-2-butenedioic acid, these methods can elucidate the preferred three-dimensional arrangements of atoms and predict vibrational spectra.

Density Functional Theory (DFT) and Ab Initio Methods (HF, MP2)

Theoretical investigations into molecular systems heavily rely on a variety of computational methods to approximate solutions to the many-electron Schrödinger equation. The primary families of these methods are ab initio and Density Functional Theory (DFT).

Hartree-Fock (HF): This is a fundamental ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion. It treats each electron as moving in the average field of all other electrons, but it does not fully account for electron correlation (the way electrons instantaneously avoid each other), which is a significant limitation. nist.gov

Møller-Plesset Perturbation Theory (MP2): To improve upon the HF method, post-Hartree-Fock methods like MP2 introduce electron correlation. nist.gov MP2 treats the correlation effects as a perturbation to the HF system, offering a higher level of accuracy, which is particularly important for describing non-covalent interactions. nist.gov

Density Functional Theory (DFT): DFT has become one of the most popular methods in computational chemistry due to its excellent balance of accuracy and computational cost. ggckondagaon.in Instead of calculating the complex many-electron wavefunction, DFT calculates the total electronic energy based on the spatially dependent electron density. nih.gov Various functionals, such as the widely used B3LYP, have been developed to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of exchange and correlation. nih.govacs.org DFT calculations are extensively used to explore geometric parameters, electronic properties, and vibrational spectra of organic molecules. acs.orgnih.gov

These methods, often used with specific basis sets like 6-311G(d,p) or 6-311++G(d,p) that describe the atomic orbitals, are chosen based on the desired accuracy and the computational resources available. nih.govresearchgate.net

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. acs.org This process is crucial for understanding a molecule's stable structure, from which other properties are calculated. mdpi.com

For a flexible molecule like this compound, which has multiple rotatable bonds (particularly around the phenyl groups and carboxylic acid groups), there can be many possible spatial arrangements, or conformations. The collection of these conformations and their relative energies forms the molecule's conformational landscape.

Table 1: Representative Torsional Angles from Conformational Analysis This table illustrates typical torsional angles that would be investigated during the conformational analysis of a molecule like this compound. The values are hypothetical and serve to demonstrate the type of data generated.

| Dihedral Angle | Description | Typical Range (degrees) |

| C=C-C-Ph | Rotation of a phenyl group relative to the alkene plane | 30 - 70 |

| Ph-C-C-Ph | Torsion between the two phenyl-substituted carbons | 40 - 60 |

| C=C-C=O | Orientation of the carbonyl group | 0 - 20 (near planar) |

| C-C-O-H | Rotation of the hydroxyl hydrogen | 0 (syn) or 180 (anti) |

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational analysis is a theoretical method used to predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov After a geometry optimization, a frequency calculation is typically performed. The results serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to generate a theoretical vibrational spectrum.

By comparing the calculated frequencies and intensities with experimental IR and Raman spectra, chemists can assign specific absorption bands to particular molecular motions, such as C=O stretching, O-H bending, or phenyl ring vibrations. mdpi.com Theoretical wavenumbers are often systematically scaled to correct for approximations in the computational methods and to improve agreement with experimental data. nih.gov

For carboxylic acids, characteristic vibrational modes include:

O-H Stretching: A broad band typically found in the high-frequency region of the IR spectrum.

C=O Stretching: A very strong and sharp absorption band. researchgate.net

C-O Stretching and O-H Bending: These modes often couple and appear in the fingerprint region of the spectrum.

Studies on related aromatic acids have shown excellent correlation between experimental spectra and those predicted by DFT calculations, confirming the power of this approach for spectroscopic analysis. nih.gov

Electronic Structure and Bonding Analysis

Understanding the electronic structure of a molecule is key to explaining its reactivity, stability, and optical properties. Computational methods provide powerful tools for this purpose, including the analysis of molecular orbitals and the nature of chemical bonds.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory.

HOMO: Represents the orbital from which an electron is most easily removed. It acts as an electron donor.

LUMO: Represents the orbital to which an electron is most easily added. It acts as an electron acceptor.

The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. This analysis is crucial for designing molecules with specific electronic properties, such as those used in organic electronics. mpg.de

Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for a Series of A-D-A Molecules This table, based on data for acceptor-donor-acceptor (A-D-A) materials, demonstrates how HOMO/LUMO energies and the resulting energy gap (Eg) can be tuned by modifying molecular structure.

| Compound | EHOMO (eV) | ELUMO (eV) | Eg (eV) |

| Compound 4 | -5.53 | -3.49 | 2.04 |

| Compound 6 | -5.58 | -3.58 | 2.00 |

| Compound 8a | -5.46 | -3.57 | 1.89 |

| Compound 10a | -5.35 | -4.15 | 1.20 |

| Data adapted from a study on A-D-A materials to illustrate the concept. nih.gov |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. wisc.eduscirp.org

The primary purpose of NBO analysis is to investigate intramolecular and intermolecular bonding and interactions. It provides a detailed understanding of charge distribution, hybridization, and, most importantly, charge delocalization. This is achieved by analyzing all possible interactions between "donor" (filled) Lewis-type NBOs and "acceptor" (unfilled) non-Lewis NBOs. researchgate.net The energetic significance of these interactions is evaluated using second-order perturbation theory. researchgate.net

A large stabilization energy, E(2), associated with a donor-acceptor interaction indicates significant electron delocalization from the donor orbital to the acceptor orbital. This delocalization, often described as hyperconjugation, is a key factor in stabilizing the molecule. For this compound, NBO analysis could reveal:

Delocalization of π-electrons from the phenyl rings into the butenedioic acid backbone.

Hyperconjugative interactions involving the lone pairs on the oxygen atoms of the carboxylic acid groups.

The nature and polarity of the various sigma (σ) and pi (π) bonds within the molecule.

This analysis provides a quantitative measure of resonance effects and intramolecular charge transfer, offering deep insights into the molecule's electronic stability.

Reactivity and Selectivity Descriptors

To gain a more quantitative insight into the local reactivity of this compound, Fukui functions and local softness analysis are employed. These descriptors, derived from density functional theory (DFT), help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comresearchgate.net

The Fukui function, f(r), quantifies the change in electron density at a specific point 'r' when the total number of electrons in the system changes. unc.edu There are three main types of Fukui functions:

f+(r) for nucleophilic attack (addition of an electron)

f-(r) for electrophilic attack (removal of an electron)

f0(r) for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can pinpoint the specific atoms that are most susceptible to a particular type of reaction.

Local softness, s(r), is related to the Fukui function and the global softness of the molecule. It provides a measure of the reactivity of a specific site, with a higher value indicating a "softer" and more reactive site. mdpi.comunc.edu The analysis of local softness can be instrumental in predicting the regioselectivity of reactions involving this compound. pku.edu.cn

Global reactivity indices provide a general overview of the reactivity and stability of a molecule. researchgate.net These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Key global reactivity indices include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A). A larger hardness value suggests greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the ease with which a molecule's electron cloud can be polarized. Softer molecules are generally more reactive. dergipark.org.tr

Electronegativity (χ): The ability of a molecule to attract electrons. It is the negative of the chemical potential.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as ω = μ² / (2η).

Table 1: Representative Global Reactivity Descriptors (Note: The following values are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.)

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| Ionization Potential | I | -EHOMO | 8.5 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Chemical Hardness | η | (I - A) / 2 | 3.65 |

| Chemical Softness | S | 1 / η | 0.27 |

| Electronegativity | χ | (I + A) / 2 | 4.85 |

| Chemical Potential | μ | -(I + A) / 2 | -4.85 |

| Electrophilicity Index | ω | μ² / (2η) | 3.22 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can predict spectroscopic parameters for this compound, which can be compared with experimental data for structure validation and interpretation.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. These calculations can help in assigning the peaks in the experimental NMR spectra to specific atoms in the molecule.

UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. bohrium.com By calculating the vertical excitation energies and oscillator strengths, one can predict the wavelengths of maximum absorption (λmax) and the intensity of the electronic transitions. This information is crucial for understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.

Exploration of Nonlinear Optical Properties (e.g., polarizability, hyperpolarizability)

Organic molecules with extended π-conjugated systems, like this compound, are of interest for their potential nonlinear optical (NLO) properties. karatekin.edu.tr These properties are crucial for applications in optoelectronics and photonics. Computational chemistry can be used to predict key NLO parameters:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. nih.gov

First Hyperpolarizability (β): Responsible for second-order NLO effects like second-harmonic generation (SHG). researchgate.net

Second Hyperpolarizability (γ): Governs third-order NLO phenomena.

DFT calculations can provide estimates of the static and frequency-dependent polarizabilities and hyperpolarizabilities. researchgate.net The magnitude of these properties is highly dependent on the molecular structure, particularly the extent of conjugation and the presence of donor-acceptor groups. nih.gov A lower HOMO-LUMO energy gap is often associated with higher polarizability and hyperpolarizability values. nih.gov

Table 2: Calculated Nonlinear Optical Properties (Note: The following values are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.)

| Property | Symbol | Hypothetical Value (esu) |

| Dipole Moment | μ | 2.5 x 10-18 |

| Mean Polarizability | ⟨α⟩ | 3.0 x 10-23 |

| First Hyperpolarizability | β | 5.0 x 10-30 |

| Second Hyperpolarizability | ⟨γ⟩ | 1.2 x 10-35 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into:

Conformational Changes: Exploring the different conformations that the molecule can adopt and the energy barriers between them. This is particularly relevant for the rotation around the single bonds, such as the C-C bonds connecting the phenyl rings to the butenedioic acid backbone.

Vibrational Motions: Analyzing the vibrational modes of the molecule, which can be related to infrared and Raman spectroscopy.

Interactions with Solvents or other Molecules: Simulating the behavior of this compound in a solution or in the presence of other molecules to understand solvation effects and intermolecular interactions. tbzmed.ac.ir

MD simulations utilize force fields, such as AMBER or CHARMM, to describe the potential energy of the system. nih.gov These simulations can provide a detailed, atomistic view of the molecule's behavior that is often inaccessible to experimental methods alone. mdpi.com

Advanced Applications in Chemical Science

Role as Chemical Building Blocks in Advanced Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular structures. sigmaaldrich.com Butenedioic acid and its ester derivatives are recognized as a versatile class of building blocks in organic synthesis, frequently employed in a variety of organic transformations such as Diels-Alder reactions, conjugate additions, and hydrogenations. thieme-connect.de The strategic placement of functional groups within these building blocks is crucial for guiding the synthesis towards a desired target. sigmaaldrich.com

In this context, 2,3-diphenyl-2-butenedioic acid and its derivatives are valuable substrates. For instance, substituted butenedioic acid diesters, such as trifluoromethylated versions, have been effectively used as reactants in organocatalytic asymmetric cascade reactions. These reactions facilitate the construction of complex, polycyclic spirooxindoles, which are important structural motifs in medicinal chemistry. chim.itmdpi.com The presence of the diphenyl substituents in this compound can be leveraged to influence the stereochemical outcome of reactions and to impart specific properties, such as rigidity or lipophilicity, to the final products. These building blocks are instrumental in medicinal chemistry, organic chemistry, and material chemistry for creating supramolecular complexes, metal-organic frameworks, and other organic molecular constructs. sigmaaldrich.com

Catalysis: Exploration as Ligands or Substrates

The utility of this compound extends into the field of catalysis, where it can be explored both as a substrate for catalytic transformations and as a structural motif in the design of chiral ligands.

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. calis.edu.cn The success of many asymmetric transformations hinges on the design of chiral ligands that coordinate to a metal center, thereby creating a chiral environment that directs the stereochemical course of the reaction. calis.edu.cnnih.gov Chiral phosphorus ligands, in particular, have been pivotal in the advancement of transition-metal-catalyzed asymmetric reactions. nih.gov

While not a typical ligand itself, the stereoisomeric nature of this compound (existing as (E) and (Z) isomers) and its dicarboxylic acid functionality offer a valuable scaffold for the synthesis of novel chiral ligands. The carboxylic acid groups can be chemically modified to incorporate phosphine (B1218219) or amine moieties, which are common coordinating groups in ligands. The phenyl groups can be functionalized to tune the steric and electronic properties of the resulting ligand, which is a key strategy for optimizing catalytic activity and enantioselectivity. nih.gov

A significant application of such ligands is in asymmetric hydrogenation, a process used to produce chiral amines, alcohols, and carboxylic acids. nih.govacs.org For example, the development of C2-symmetric diphosphine ligands was a breakthrough that led to industrial processes like the synthesis of L-Dopa. nih.gov By analogy, novel ligands derived from the this compound framework could potentially be applied in iridium or ruthenium-catalyzed asymmetric hydrogenation of challenging substrates, such as diarylmethanimines, to produce chiral amines with high enantioselectivity. acs.org

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric catalysis alongside metal catalysis and biocatalysis. scienceopen.combeilstein-journals.org In this field, this compound and its esters can serve as key substrates. Research has shown that butenedioic acid diesters can participate in organocatalyzed enantioselective [3+2] cyclization reactions to generate complex heterocyclic structures like spirooxindoles, which may possess multiple stereocenters. mdpi.comresearchgate.net The reaction is often catalyzed by chiral bifunctional organocatalysts, such as those derived from Cinchona alkaloids, which can activate both the nucleophile and the electrophile through hydrogen bonding interactions. chim.itmdpi.com

Biocatalysis, the use of enzymes for organic synthesis, offers a green and highly selective alternative for producing chiral compounds. nih.gov Enzymes can operate under mild conditions and exhibit remarkable stereoselectivity. nih.gov There is potential for the biocatalytic transformation of this compound. For example, enzymes could be used for the enantioselective reduction of its double bond or for the stereoselective hydrolysis of its diesters to yield chiral monoesters. Furthermore, biocatalysis is a key method for synthesizing enantiopure building blocks for the pharmaceutical industry, suggesting that enzymes could be employed to prepare chiral derivatives of this compound for further synthetic applications. The synergy between organocatalysis and biocatalysis holds promise for developing novel and sustainable synthetic routes. diva-portal.org

Precursors in Functional Material Development (general)

Dicarboxylic acids are fundamental building blocks for the synthesis of polymers, particularly polyesters and polyamides. researchgate.net The structure of the diacid monomer plays a crucial role in determining the properties of the resulting material. This compound, with its rigid backbone and phenyl substituents, is a promising precursor for creating functional materials with enhanced thermal stability and specific mechanical or optical properties.

A relevant example is the use of α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid), another phenyl-substituted diacid, to synthesize a series of semi-crystalline polyesters known as poly-α-truxillates. researchgate.netnih.gov These materials have demonstrated thermal, chemical, and photochemical stabilities comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov Similarly, condensation of this compound with various diols could yield novel polyesters. The presence of the double bond in the polymer backbone offers a site for post-polymerization modification, such as cross-linking, which could be used to tailor the material's properties further.

Moreover, the development of bio-based polyester (B1180765) resins for applications like UV-curable 3D printing is a rapidly growing field. rsc.org Diacids are key components in these resins. rsc.org Incorporating a monomer like this compound could lead to materials with a high refractive index or specific responses to stimuli, making them suitable for advanced applications in optics or electronics. The synthesis of flame-retardant materials is another area of interest, where phosphorus-containing diacid monomers are used to create inherently flame-retardant polyesters and polyurethanes. researchgate.net This highlights the general strategy of using specialized diacid precursors to build functionality directly into the polymer backbone.

Polymerization and Material Science Aspects

Monomer Development for Polymer Synthesis

The development of 2,3-diphenyl-2-butenedioic acid and its derivatives as monomers for polymer synthesis is primarily dictated by its structural features. The bulky phenyl groups create considerable steric hindrance around the double bond, which generally prevents it from undergoing homopolymerization through free-radical mechanisms. However, its dicarboxylic acid functionality allows it to be used in step-growth polymerization, and its double bond can participate in certain cycloaddition reactions to form more complex monomers.

Condensation polymerization, or step-growth polymerization, is a primary method for incorporating this compound into polymer chains. This process involves the reaction of the dicarboxylic acid with a diol to form polyesters or with a diamine to form polyamides, with the elimination of a small molecule like water. rug.nlnih.gov

The general reactions are as follows:

Polyesterification: n (HOOC-R-COOH) + n (HO-R'-OH) → [-OC-R-COO-R'-]n + 2n H₂O

Polyamidation: n (HOOC-R-COOH) + n (H₂N-R'-NH₂) → [-OC-R-CONH-R'-]n + 2n H₂O

In these schemes, R would represent the C(Ph)=C(Ph) moiety of this compound. The synthesis typically requires heat and often a catalyst to drive the reaction toward high molecular weight polymers. nih.govresearchgate.net The incorporation of the rigid, bulky diphenyl-substituted unit into the polymer backbone is expected to significantly impact the material's properties, such as increasing the glass transition temperature (Tg), enhancing thermal stability, and reducing crystallinity compared to polyesters and polyamides derived from flexible aliphatic diacids. ncl.res.in

Table 1: Potential Diol and Diamine Monomers for Condensation Polymerization with this compound

| Monomer Type | Examples | Potential Polymer Property Influence |

|---|---|---|

| Diols | Ethylene glycol, 1,4-Butanediol, Bisphenol A | Introduction of flexible aliphatic or rigid aromatic spacers, affecting thermal and mechanical properties. |

| Diamines | Hexamethylenediamine, 4,4'-Oxydianiline, m-Phenylenediamine | Formation of hydrogen bonds between polyamide chains, contributing to high tensile strength and thermal stability. impactfactor.orgcnr.it |

Due to severe steric hindrance from the two phenyl groups flanking the double bond, this compound and its anhydride (B1165640) (diphenylmaleic anhydride) are generally considered incapable of undergoing free-radical homopolymerization. hacettepe.edu.tr This is a common characteristic of 1,2-disubstituted ethylenes with bulky groups. hacettepe.edu.tr

However, diphenylmaleic anhydride can participate in free-radical copolymerization with other vinyl monomers, particularly electron-donating monomers like styrene (B11656). nih.govcmu.edu In these systems, the monomers often arrange in an alternating fashion due to the formation of a charge-transfer complex between the electron-rich monomer and the electron-poor anhydride.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer architecture. mdpi.com While direct homopolymerization of a monomer as hindered as diphenylmaleic anhydride via RAFT is unlikely, it could potentially be incorporated as a comonomer in a controlled fashion to synthesize block copolymers or polymers with specific functionalities. cmu.edu The choice of RAFT agent would be critical and would depend on the comonomer used.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method for strained cyclic olefins, catalyzed by transition metal complexes. mdpi.com While this compound itself is not a cyclic monomer, it can be a precursor for synthesizing monomers suitable for ROMP.

A common strategy involves a Diels-Alder reaction between a diene (like cyclopentadiene) and the double bond of a dienophile. The dimethyl ester of this compound could act as a dienophile to create a norbornene-type derivative. tdl.org This resulting strained, cyclic monomer could then undergo ROMP.

Synthetic Pathway to a ROMP-able Monomer:

Esterification: this compound is converted to its dimethyl ester.

Diels-Alder Cycloaddition: The dimethyl ester reacts with cyclopentadiene (B3395910) to form a dimethyl 5,6-diphenylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate monomer.

ROMP: The resulting norbornene derivative is polymerized using a Grubbs-type catalyst. researchgate.netnsf.gov

This approach incorporates the rigid diphenyl-substituted group as a pendant functionality on a polynorbornene backbone, which can influence the polymer's thermal and optical properties. cnr.it

Polymerization-Induced Self-Assembly (PISA) Strategies

Polymerization-Induced Self-Assembly (PISA) is an efficient method for producing block copolymer nanoparticles of various morphologies (spheres, worms, or vesicles) at high concentrations. researchgate.net The process typically involves chain-extending a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer in a solvent that is good for the macro-CTA but a non-solvent for the growing block. researchgate.net

RAFT polymerization is the most common technique used for PISA. rsc.org A block copolymer containing a this compound-derived unit could be synthesized for use in a PISA formulation. For example, a hydrophilic macro-CTA (e.g., based on poly(acrylic acid)) could be chain-extended with a hydrophobic monomer derived from this compound (e.g., an ester derivative). As the hydrophobic block grows, it would become insoluble and drive the self-assembly of the block copolymers into nanoparticles. The bulky, hydrophobic nature of the diphenyl-substituted units would make them effective core-forming blocks in a PISA system.

Table 2: Hypothetical PISA Formulation Incorporating a this compound Derivative

| Component | Example | Role in PISA |

|---|---|---|

| Solvent | Water or Ethanol (B145695)/Water Mixture | Selective solvent for the stabilizer block |

| Stabilizer Block (Macro-CTA) | Poly(acrylic acid) or Poly(ethylene glycol) | Soluble block that forms the nanoparticle corona |

| Core-Forming Monomer | Diethyl 2,3-diphenyl-2-butenedioate | Forms the insoluble block, driving self-assembly |

| Initiator | AIBN or similar | Initiates polymerization |

Copolymerization Studies with Diverse Monomers

As mentioned, diphenylmaleic anhydride is a prime candidate for copolymerization with electron-donating monomers. The copolymerization behavior is often described by monomer reactivity ratios (r₁ and r₂), which compare the rate at which a growing polymer chain radical adds to its own monomer type versus the other monomer type. escholarship.org

For the well-studied system of styrene (M₁) and maleic anhydride (M₂), the reactivity ratios are very low (r₁ ≈ 0.02, r₂ ≈ 0), indicating a strong tendency for alternating copolymerization. wolfram.com It is expected that the copolymerization of styrene with diphenylmaleic anhydride would also show a strong alternating tendency. The bulky phenyl groups would likely further decrease the reactivity of the anhydride monomer (making r₂ effectively zero) and could influence the reactivity of the styrene-terminated radical towards it.

Table 3: Expected Copolymerization Behavior of Diphenylmaleic Anhydride (DPMA) with Vinyl Monomers

| Comonomer (M₁) | Expected r₁ | Expected r₂ (for DPMA) | Expected Copolymer Structure |

|---|---|---|---|

| Styrene | Low (<0.1) | ~0 | Strongly Alternating |

| Vinyl Acetate | Low | ~0 | Alternating |

The determination of these reactivity ratios requires experimental analysis of copolymer composition at low monomer conversions. tue.nlchemrxiv.org

Surface Modification and Graft Polymerization

The chemical functionalities of this compound and its anhydride allow their use in surface modification and graft polymerization. Grafting involves attaching polymer chains onto the backbone of another polymer or a surface. arxiv.orgnih.gov

Diphenylmaleic anhydride, similar to maleic anhydride, can be grafted onto polymer backbones, such as polyethylene (B3416737) or polypropylene, via free-radical processes in the melt (reactive extrusion) or in solution. nih.govgoogle.comsid.ir An initiator abstracts a hydrogen atom from the polymer backbone, creating a macroradical, which then adds across the double bond of the anhydride.

This "grafting to" process introduces the bulky and polar anhydride groups onto a nonpolar polymer backbone. Subsequent hydrolysis of the anhydride groups to dicarboxylic acids can dramatically alter the surface properties of the material, increasing hydrophilicity, adhesion, and providing sites for further chemical reactions. mdpi.comresearchgate.net The presence of the phenyl groups would likely enhance the rigidity and thermal stability of the modified surface layer. bohrium.com

Table 4: Potential Applications of Surface Modification with this compound Derivatives

| Substrate Polymer | Modification Method | Resulting Property Change | Potential Application |

|---|---|---|---|

| Polypropylene | Melt grafting with diphenylmaleic anhydride | Increased surface energy, improved adhesion | Compatibilizer in polymer blends, adhesion promoter for paints and coatings |

| Cellulose/Wood | Esterification with the diacid | Increased hydrophobicity and dimensional stability | Weather-resistant wood composites |

Based on a comprehensive search of available scientific literature, there is currently no specific research on the use of This compound for the development of recyclable and degradable polymeric materials. Therefore, the generation of an article with detailed research findings and data tables on this specific topic is not possible at this time.

Scientific research on recyclable and degradable polymers often focuses on incorporating specific chemical functionalities that allow for controlled degradation or depolymerization. While dicarboxylic acids, in general, are used as monomers in the synthesis of polyesters and polyamides, which can be designed for degradability, the specific properties endowed by the diphenyl substitution in this compound in the context of polymer recycling and degradation have not been reported. nih.govresearchgate.net

Similarly, derivatives of maleic acid, such as maleic anhydride, are utilized in polymer science, often as compatibilizers to improve the recyclability of polymer blends. unitn.itmdpi.com However, the search did not yield any studies on the polymerization of this compound or its anhydride for the creation of new recyclable or degradable materials.

The development of recyclable and degradable polymers is an active area of research, with studies exploring various monomers and polymer structures. nih.govdigitellinc.com However, the focus of this research has been on other classes of compounds.

Consequently, without any research data, a scientifically accurate and informative article on the "Development of Recyclable and Degradable Polymeric Materials" based on this compound, as per the requested outline, cannot be provided.

Supramolecular Chemistry and Non Covalent Interactions

Self-Assembly and Molecular Recognition

The spontaneous organization of molecules into well-defined structures, known as self-assembly, is a cornerstone of supramolecular chemistry. 2,3-Diphenyl-2-butenedioic acid, with its carboxylic acid functionalities and phenyl rings, readily participates in these processes, driven by a variety of non-covalent interactions. This leads to the formation of predictable and stable supramolecular motifs.

Hydrogen Bonding Networks and Crystal Engineering

Hydrogen bonds are primary drivers in the self-assembly of this compound, dictating the packing of molecules in the crystalline state. researchgate.net The carboxylic acid groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust and directional intermolecular connections. researchgate.net This directional nature is a key principle in crystal engineering, allowing for the rational design of solid-state architectures with desired properties. researchgate.netmdpi-res.com

Table 1: Key Intermolecular Interactions in the Self-Assembly of this compound Derivatives

| Interaction Type | Description | Significance in Crystal Engineering |

|---|---|---|

| O-H···O Hydrogen Bonds | Strong, directional interactions between carboxylic acid groups, often forming dimeric synthons. | Primary driver for the formation of predictable 1D, 2D, and 3D networks. researchgate.net |

| C-H···O Hydrogen Bonds | Weaker interactions involving the phenyl rings and carboxylic oxygen atoms. | Contribute to the fine-tuning of crystal packing and overall stability. mdpi.com |

| π-π Stacking | Attractive, non-covalent interactions between the aromatic phenyl rings. | Influences the packing density and electronic properties of the solid-state structure. mdpi.com |

Host-Guest Interactions

The principles of molecular recognition, where a host molecule selectively binds a guest molecule, are central to many biological and chemical processes. researchgate.net While specific examples involving this compound as a host are not extensively documented in the provided results, its structural features suggest potential for such interactions. The cavity formed by the phenyl groups and the functional handles of the carboxylic acids could, in principle, accommodate small guest molecules. The binding in such host-guest systems is typically driven by a combination of hydrophobic interactions, van der Waals forces, and hydrogen bonding. researchgate.netthno.org The design of synthetic hosts capable of selective guest binding is a major goal of supramolecular chemistry. researchgate.net

Supramolecular Photochemistry

Supramolecular photochemistry explores how the organization of molecules within an assembly can influence their photochemical behavior. By controlling the spatial arrangement of reactants, it is possible to direct the outcome of photoreactions, often with high selectivity and efficiency. rsc.orgacs.org

Template-Assisted Chemical Transformations

In template-assisted transformations, a supramolecular host acts as a template to guide a chemical reaction between bound guest molecules. acs.org This can lead to rate enhancements, improved selectivity, and the formation of products that are not readily accessible in solution. For instance, a host molecule could bring two reactants into close proximity, effectively increasing their local concentration and facilitating their reaction upon photoirradiation. The use of well-defined molecular assemblies to control chemical reactivity is a powerful strategy in modern organic synthesis. acs.org

Construction of Metal-Organic Frameworks (MOFs) or Coordination Polymers

The carboxylic acid groups of this compound make it an excellent candidate for use as an organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. wpi.edunih.gov These materials are formed by the self-assembly of metal ions or clusters with organic ligands, resulting in extended crystalline networks with tunable porosity and functionality. wpi.edunih.gov

The geometry and connectivity of the resulting framework are determined by the coordination preferences of the metal ion and the structure of the organic linker. nih.govresearchgate.net The rigid nature of the this compound backbone, combined with the divergent orientation of the carboxylate groups, can lead to the formation of robust, porous materials. These materials have potential applications in gas storage, separation, and catalysis. wpi.edunih.gov The synthesis of MOFs often involves solvothermal methods, where the components are heated in a solvent to promote crystallization. researchgate.netrsc.org

Table 2: Potential Role of this compound in MOF Construction

| Component | Role | Influence on MOF Properties |

|---|---|---|

| This compound (as dicarboxylate) | Organic Linker/Ligand | Dictates the pore size, shape, and functionality of the framework. The phenyl groups can introduce hydrophobicity and sites for further functionalization. |

| Metal Ions (e.g., Zn2+, Cu2+, Co2+) | Node/Connecting Point | Determines the coordination geometry and dimensionality of the network. Can impart catalytic or magnetic properties to the MOF. researchgate.netnih.gov |

The resulting MOFs can exhibit a range of dimensionalities, from 1D chains and 2D layers to complex 3D frameworks. nih.govresearchgate.net The specific topology and properties of the MOF can be tailored by varying the metal ion, the organic linker, and the reaction conditions. rsc.orgencyclopedia.pub

Dynamic Covalent Chemistry Applications

Dynamic covalent chemistry is a powerful strategy for the construction of complex and functional supramolecular architectures. wikipedia.org It combines the strength and directionality of covalent bonds with the reversibility and error-correcting ability of non-covalent interactions. researchgate.net This approach allows for the synthesis of a wide range of structures, including molecular knots, covalent organic frameworks (COFs), and dynamic polymers. wikipedia.orgnih.gov The reversibility of the underlying chemical reactions enables the system to reach a thermodynamic minimum, leading to the most stable product. nih.gov

The potential for this compound to be utilized in dynamic covalent chemistry stems from the reactivity of its carbon-carbon double bond and the presence of two carboxylic acid groups. These functional groups can participate in a variety of reversible reactions, making the molecule a promising building block for the design of dynamic materials.

Potential Reversible Reactions:

The butenedioic acid moiety can, in principle, undergo several types of reversible reactions that are central to dynamic covalent chemistry. The substitution of two phenyl groups on the double bond will undoubtedly influence the kinetics and thermodynamics of these reactions compared to unsubstituted butenedioic acid (maleic or fumaric acid).

One of the most well-established reversible reactions in DCC is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. The carbon-carbon double bond in this compound can act as a dienophile. The reversibility of the Diels-Alder reaction is typically controlled by temperature, with the forward reaction favored at lower temperatures and the retro-Diels-Alder reaction occurring at elevated temperatures. tue.nl This thermal reversibility allows for the dynamic assembly and disassembly of macromolecular structures. For instance, copolymers derived from styrene (B11656) and maleic anhydride (B1165640) have been used to create dynamic-covalent nanostructures through reversible Diels-Alder reactions. rsc.org

Another potential application lies in Michael addition reactions . The electron-withdrawing carboxylic acid groups activate the double bond of this compound, making it susceptible to nucleophilic attack. The reversible addition of thiols to activated alkenes is a known dynamic covalent reaction. Studies have shown that fumaric acid esters can covalently interact with sulfhydryl groups in peptides via a Michael-type addition under physiological conditions. nih.gov This suggests that this compound could be used to form reversible linkages with thiol-containing molecules.

Furthermore, the carboxylic acid groups themselves can participate in reversible esterification and amidation reactions . Covalent adaptable networks (CANs) have been developed based on the reversible formation of monoesters and monoamides from poly(styrene-co-maleic anhydride). rsc.orgacs.org These reactions are typically catalyzed and can be shifted by controlling reaction conditions such as temperature and the presence of catalysts or water. The two carboxylic acid groups of this compound could be used to form crosslinked polymer networks with dynamic properties.

The table below summarizes the potential reversible reactions involving this compound and the corresponding stimuli for reversibility.

| Reversible Reaction | Functional Group Involved | Stimulus for Reversibility | Potential Application |

| Diels-Alder Reaction | Carbon-Carbon Double Bond | Temperature | Dynamic crosslinking of polymers, formation of responsive hydrogels. |

| Michael Addition | Carbon-Carbon Double Bond | pH, Redox conditions | Reversible bioconjugation, self-healing materials. |

| Esterification/Amidation | Carboxylic Acid Groups | Temperature, pH, Catalyst | Covalent adaptable networks (CANs), recyclable polymers. |

Influence of Phenyl Groups:

The presence of the two phenyl groups on the double bond of this compound is expected to have a significant impact on its reactivity in the context of DCC.

Steric Hindrance: The bulky phenyl groups can sterically hinder the approach of reactants to the double bond. This could decrease the rate of reactions like the Diels-Alder cycloaddition and Michael addition compared to unsubstituted butenedioic acid. However, this steric hindrance could also be exploited to control the selectivity of reactions.

Electronic Effects: The phenyl groups are conjugated with the double bond, which will influence its electronic properties. This can affect the energy of the frontier molecular orbitals (HOMO and LUMO) and thus the reactivity in cycloaddition reactions. The electron-donating or -withdrawing nature of substituents on the phenyl rings could be used to fine-tune the reactivity of the molecule.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like 2,3-diphenyl-2-butenedioic acid and its derivatives stands to benefit significantly from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization. researchgate.netnih.gov